molecular formula C10H14BrClN2O B1419336 N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride CAS No. 1171588-97-8

N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride

Cat. No.: B1419336
CAS No.: 1171588-97-8
M. Wt: 293.59 g/mol
InChI Key: MDHYGNLBYZDBFA-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride: is a chemical compound that belongs to the class of acetamides It is characterized by the presence of a bromophenyl group attached to an acetamide moiety, with an ethylamino substituent

Scientific Research Applications

Chemistry: N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.

Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding. It can act as a ligand in biochemical assays.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of pharmaceutical agents. It may be explored for its activity against specific biological targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a reagent in various chemical processes.

Future Directions

The future research directions for this compound would depend on its potential applications. These could include its use as a starting material for the synthesis of other compounds, or its potential use in medicine if it shows biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride typically involves the following steps:

    Bromination: The starting material, aniline, undergoes bromination to introduce a bromine atom at the para position, yielding 4-bromoaniline.

    Acetylation: 4-bromoaniline is then acetylated using acetic anhydride to form N-(4-bromophenyl)acetamide.

    Ethylation: The acetamide is subsequently reacted with ethylamine under appropriate conditions to introduce the ethylamino group, resulting in N-(4-bromophenyl)-2-(ethylamino)acetamide.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include temperature control, reaction time, and the use of suitable solvents and catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and appropriate solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and suitable solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products:

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted acetamide derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The ethylamino group can form hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The bromophenyl group may contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    N-(4-bromophenyl)acetamide: Lacks the ethylamino group, resulting in different chemical properties and biological activity.

    N-(4-bromophenyl)-2-(methylamino)acetamide: Similar structure but with a methylamino group instead of an ethylamino group, leading to variations in reactivity and applications.

    N-(4-bromophenyl)-2-(dimethylamino)acetamide: Contains a dimethylamino group, which affects its solubility and interaction with biological targets.

Uniqueness: N-(4-bromophenyl)-2-(ethylamino)acetamide hydrochloride is unique due to the presence of both the bromophenyl and ethylamino groups. This combination imparts specific chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-(ethylamino)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O.ClH/c1-2-12-7-10(14)13-9-5-3-8(11)4-6-9;/h3-6,12H,2,7H2,1H3,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHYGNLBYZDBFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(=O)NC1=CC=C(C=C1)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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